methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C11H6Br2O4, is characterized by the presence of two bromine atoms at positions 6 and 8 on the chromene ring, which can significantly influence its chemical behavior and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of methyl 2-oxo-2H-chromene-3-carboxylate. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent chromene derivative.
Oxidation Reactions: The chromene ring can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted chromenes.
- Reduction reactions yield the parent chromene derivative.
- Oxidation reactions yield chromene derivatives with additional functional groups.
Scientific Research Applications
Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and chromene ring. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate
Comparison: Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of two bromine atoms, which can significantly alter its reactivity and biological properties compared to its mono-brominated or non-brominated counterparts. The dibromo substitution can enhance its ability to participate in substitution reactions and may also influence its interaction with biological targets, potentially leading to different biological activities .
Properties
CAS No. |
65673-59-8 |
---|---|
Molecular Formula |
C11H6Br2O4 |
Molecular Weight |
361.97 g/mol |
IUPAC Name |
methyl 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H6Br2O4/c1-16-10(14)7-3-5-2-6(12)4-8(13)9(5)17-11(7)15/h2-4H,1H3 |
InChI Key |
QGPJDVCYRJDELG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.